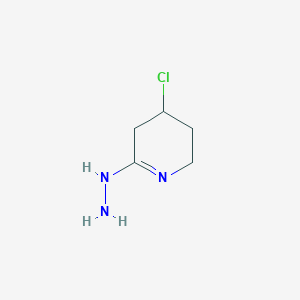
(4-Chloro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of a pyridinone ring substituted with a chlorine atom at the 4-position and a hydrazone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) typically involves the reaction of 4-chloro-2(1H)-pyridinone with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of pyridinone oxides.
Reduction: Formation of 4-chloro-2(1H)-pyridinone amine derivatives.
Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.
科学研究应用
2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, thereby affecting cell signaling and function.
相似化合物的比较
Similar Compounds
2(1H)-Pyridinone,4-bromo-,hydrazone: Similar structure with a bromine atom instead of chlorine.
2(1H)-Pyridinone,4-fluoro-,hydrazone: Similar structure with a fluorine atom instead of chlorine.
2(1H)-Pyridinone,4-methyl-,hydrazone: Similar structure with a methyl group instead of chlorine.
Uniqueness
2(1H)-Pyridinone,4-chloro-,hydrazone(9CI) is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
属性
分子式 |
C5H10ClN3 |
|---|---|
分子量 |
147.60 g/mol |
IUPAC 名称 |
(4-chloro-2,3,4,5-tetrahydropyridin-6-yl)hydrazine |
InChI |
InChI=1S/C5H10ClN3/c6-4-1-2-8-5(3-4)9-7/h4H,1-3,7H2,(H,8,9) |
InChI 键 |
GOVGRSMNBVQHAN-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(CC1Cl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360195.png)
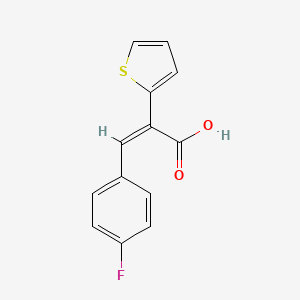
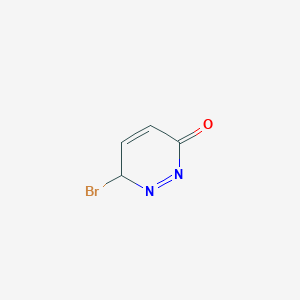
![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
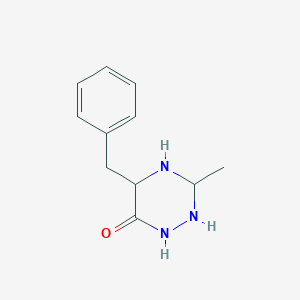
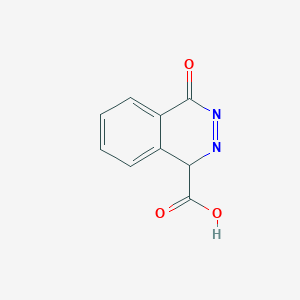
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)
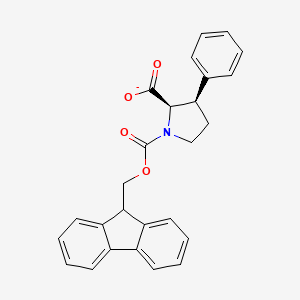
![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)

![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)
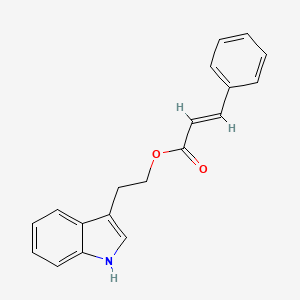
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)
